molecular formula C22H26N2O4S B11601957 Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11601957
M. Wt: 414.5 g/mol
InChI Key: WBAUOHBXNGAECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE: . This compound is characterized by its unique structure, which includes a thiophene ring substituted with cyclopentylcarbamoyl, methyl, and methylbenzamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.

    Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the cyclopentylcarbamoyl, methyl, and methylbenzamido groups.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes .

Scientific Research Applications

ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Pathways: Affect signaling pathways involved in cell growth and apoptosis

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4,5-DIMETHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but lacks the cyclopentylcarbamoyl group.

    ETHYL 2-(4-METHYLBENZAMIDO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Similar structure with a dihydrocyclopenta ring.

Uniqueness

The presence of the cyclopentylcarbamoyl group in ETHYL 5-(CYCLOPENTYLCARBAMOYL)-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity .

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H26N2O4S/c1-4-28-22(27)17-14(3)18(20(26)23-16-7-5-6-8-16)29-21(17)24-19(25)15-11-9-13(2)10-12-15/h9-12,16H,4-8H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

WBAUOHBXNGAECW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.